2-(4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
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Overview
Description
2-(4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine is an organic compound that belongs to the class of benzothiazoles This compound is characterized by a benzothiazole ring fused with a tetrahydro structure and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloroacetone in the presence of a base to form the benzothiazole ring. This intermediate is then subjected to further reactions to introduce the ethanamine side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
2-(4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Shares a similar tetrahydro structure but differs in the heterocyclic ring.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl: Another compound with a fused ring structure but different functional groups.
Uniqueness
2-(4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine is unique due to its specific combination of a benzothiazole ring with a tetrahydro structure and an ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H18N2S |
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Molecular Weight |
210.34 g/mol |
IUPAC Name |
2-(4,4-dimethyl-6,7-dihydro-5H-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H18N2S/c1-11(2)6-3-4-8-10(11)13-9(14-8)5-7-12/h3-7,12H2,1-2H3 |
InChI Key |
IHTXFBAEURUXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1N=C(S2)CCN)C |
Origin of Product |
United States |
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